molecular formula C9H16O B13255182 3-Methyloct-6-yn-2-ol

3-Methyloct-6-yn-2-ol

Cat. No.: B13255182
M. Wt: 140.22 g/mol
InChI Key: RQLMGADCJDXCTA-UHFFFAOYSA-N
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Description

3-Methyloct-6-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-6-yn-2-ol can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-6-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the triple bond can be achieved using catalysts such as palladium on carbon, leading to the formation of alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyloct-6-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyloct-6-yn-2-ol involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in cycloaddition reactions, forming new carbon-carbon bonds. Additionally, the hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloct-3-yn-2-ol
  • 3-Methyl-1-octyn-3-ol
  • 3-Methyl-1-octyn-2-ol

Uniqueness

3-Methyloct-6-yn-2-ol is unique due to its specific structure, which combines an alkyne and an alcohol functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methyloct-6-yn-2-ol

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h8-10H,6-7H2,1-3H3

InChI Key

RQLMGADCJDXCTA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C)C(C)O

Origin of Product

United States

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